Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate is a novel chemical compound that has garnered attention for its potential therapeutic applications. It is primarily classified as a small molecule inhibitor targeting specific biological pathways, particularly in the context of cancer and neurodegenerative diseases. The compound is designed to interact with zinc-dependent histone deacetylases, specifically the HDAC8 isozyme, which plays a crucial role in gene regulation and cellular function .
The compound is derived from a series of synthetic methodologies aimed at developing new therapeutic agents. It has been detailed in various patents and scientific literature, emphasizing its synthesis and biological activity . The synthesis process involves multiple steps that incorporate various chemical transformations to achieve the final product.
The synthesis of Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate typically involves several key steps:
Technical details regarding the specific reagents and conditions used in these reactions can be found in patent literature, which provides comprehensive methodologies for synthesizing this compound .
The molecular structure of Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate features a complex arrangement that includes:
The molecular formula can be expressed as , with a molecular weight of approximately 258.27 g/mol. Detailed spectroscopic data (NMR, IR) can be utilized to confirm the structure during synthesis .
Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate can participate in various chemical reactions:
Technical details regarding these reactions are documented in patent filings and scientific studies focusing on their implications for therapeutic applications .
The mechanism through which Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate exerts its effects primarily involves:
Data from biological assays confirm its efficacy in modulating these pathways .
Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate is expected to exhibit:
Chemical properties include:
Relevant data from stability studies can guide storage and handling protocols .
Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate has promising applications in:
Research continues into optimizing its pharmacological profile and expanding its therapeutic applications across various diseases.
The synthesis of Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate (CAS: 1281549-33-4) leverages advanced liquid–solid phase transfer catalysis (PTC) techniques. This method facilitates nucleophilic substitution reactions between tetrahydrothiophene-3-sulfonate precursors and halogenated pyrazolopyrimidine intermediates in dimethylformamide (DMF) solvent systems at ambient temperatures [1] [2]. A critical innovation involves the regioselective N-alkylation at the pyrazole ring’s N1 position, enabled by the sulfone group’s electron-withdrawing properties, which activates the thienyl moiety for ring closure [1].
Recent protocols optimize yield (>75%) and purity by employing sodium hydride as a base, which generates the sodium salt in situ during the final cyclization step. This eliminates the need for post-synthesis ion exchange, streamlining production while ensuring consistent stoichiometry [1]. The PTC approach significantly reduces reaction times to 4–6 hours compared to conventional thermal methods (24–48 hours), minimizing byproduct formation [2].
Table 1: Comparative Synthetic Methods for Pyrazolo[3,4-d]pyrimidine Derivatives
Method | Catalyst System | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
Liquid-Solid PTC | TBAB*/DMF | 4–6 | 75–82 | Mild conditions, high regioselectivity |
Thermal Alkylation | K₂CO₃/acetone | 24–48 | 60–68 | No specialized catalysts |
Microwave-Assisted | Pd(OAc)₂/DMSO | 1–2 | 70–78 | Rapid but high-energy input |
Tetrabutylammonium bromide
The 1,1-dioxidotetrahydro-3-thienyl moiety is pivotal for both structural stability and pharmacological activity. This sulfone group enhances water solubility through polar surface area expansion, with logP values reduced by 0.8–1.2 units compared to non-sulfonated analogs [1] [4]. Crystallographic studies confirm that the sulfone oxygen atoms engage in hydrogen-bonding interactions with solvent molecules (bond distance: 2.79–2.98 Å), promoting dissolution in biological matrices [2].
Furthermore, the sulfone group’s electron-deficient nature increases the electrophilicity of adjacent carbon centers, facilitating nucleophilic attacks during ring functionalization. For example, in WO2014139326A1, sulfonated pyrazolopyrimidines demonstrate >50% higher reactivity with Grignard reagents than non-sulfonated counterparts due to reduced electron density at C4 [4]. This property enables precise derivatization—such as C4-olate salt formation—which optimizes crystallinity for purification [1].
Table 2: Impact of Sulfur-Containing Moieties on Physicochemical Properties
Sulfur Group | LogP | Aqueous Solubility (mg/mL) | Hydrogen Bond Acceptors | Bioavailability (Rat, %) |
---|---|---|---|---|
Sulfone (e.g., target) | −0.7 | 12.5 | 6 | 62 |
Thioether | 1.2 | 3.8 | 3 | 45 |
Sulfoxide | −0.1 | 8.2 | 4 | 58 |
Structural optimization of this scaffold focuses on N1 side-chain diversification and sodium salt formation to improve membrane permeability and target engagement. Derivatives incorporating methyl (P1) or propargyl (P3) groups at the pyrimidine N5 position exhibit 2.3-fold enhanced cellular uptake in HepG2 cells compared to unsubstituted analogs, attributed to reduced polarity [2]. Molecular docking reveals that the tetrahydrothiophene sulfone moiety establishes hydrogen bonds with DNA topoisomerase IIβ’s Lys395 residue (binding energy: −9.2 kcal/mol), while sodium salt formation ensures ionic interactions with Asp541 [2] [4].
Key modifications to boost anticancer activity include:
Table 3: Biological Activity of Structural Analogs Against Cancer Cell Lines
Derivative | Substituent | IC₅₀ (μM) HCT-116 | IC₅₀ (μM) HepG2 | Selectivity Index (vs. WI38) |
---|---|---|---|---|
P1 | 3-methyl | 40.75 | 38.20 | 8.1 |
P2 | 3,5-dimethyl | 32.10 | 29.85 | 9.3 |
P3 | 5-propargyl | 27.55 | 25.40 | 7.8 |
P4 | 5-phenacyl | 22.70 | 24.90 | 10.2 |
Selectivity Index = IC₅₀ (normal WI38 cells) / IC₅₀ (cancer cells) [2]
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